SEC inhibitor KL-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

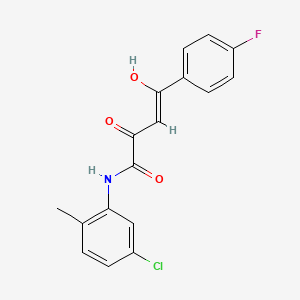

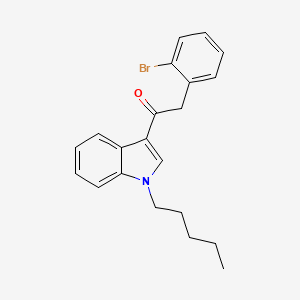

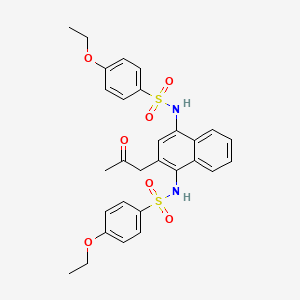

SEC inhibitor KL-2 is a potent and selective inhibitor of the super elongation complex (SEC). It is a peptidomimetic lead compound that disrupts the interaction between the SEC scaffolding protein AFF4 and P-TEFb, resulting in impaired release of RNA polymerase II from the promoter-proximal pause site and a reduced rate of transcriptional elongation . The compound has a molecular weight of 333.74 and a molecular formula of C17H13ClFNO3 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of SEC inhibitor KL-2 involves multiple steps, including the formation of the core peptidomimetic structure and subsequent functionalization to achieve the desired inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for peptidomimetic compounds typically involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of automated peptide synthesizers for SPPS and large-scale purification methods. The compound would be produced under good manufacturing practices (GMP) to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: SEC inhibitor KL-2 primarily undergoes substitution reactions due to the presence of functional groups such as the chloro and fluoro substituents on the aromatic ring. These groups can be targeted for further functionalization or modification .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles for substitution reactions, such as amines or thiols. Reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the substitution process .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine-substituted derivative of the compound .

Aplicaciones Científicas De Investigación

SEC inhibitor KL-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool compound to study the mechanisms of transcriptional elongation and the role of the SEC in gene regulation . In biology, it is employed to investigate the effects of SEC inhibition on cellular processes, including cell cycle regulation and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for diseases characterized by dysregulated transcription, such as certain cancers and viral infections .

Mecanismo De Acción

SEC inhibitor KL-2 exerts its effects by disrupting the interaction between the SEC scaffolding protein AFF4 and P-TEFb. This disruption impairs the release of RNA polymerase II from the promoter-proximal pause site, leading to a reduced rate of transcriptional elongation . The molecular targets of this compound include the AFF4 and CCNT1 proteins, which are key components of the SEC . The pathways involved in its mechanism of action include the regulation of transcriptional elongation and the modulation of gene expression .

Comparación Con Compuestos Similares

SEC inhibitor KL-2 is unique in its selective inhibition of the SEC and its ability to disrupt the interaction between AFF4 and P-TEFb. Similar compounds include other SEC inhibitors such as KL-1, which also targets the AFF4-CCNT1 interaction but may have different potency and selectivity profiles . Other related compounds include inhibitors of the bromodomain and extra-terminal (BET) proteins, which also regulate transcriptional elongation but through different mechanisms involving histone acetylation .

List of Similar Compounds:- KL-1

- BET protein inhibitors (e.g., JQ1)

- DOT1L inhibitors (e.g., EPZ-5676)

Propiedades

IUPAC Name |

(Z)-N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-9,21H,1H3,(H,20,23)/b15-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGPCOZLGSAHRR-DHDCSXOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)F)\O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)